7-Hydroxy-3-(quinolin-2-yl)-4H-chromen-4-one
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Overview
Description
7-Hydroxy-3-(quinolin-2-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a quinoline moiety attached to the chromen-4-one structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(quinolin-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with salicylaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(quinolin-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7-Hydroxy-3-(quinolin-2-yl)-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(quinolin-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication of cancer cells. It also interacts with enzymes and receptors, modulating various biological processes. The hydroxyl and quinoline groups play crucial roles in these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-quinolones
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
Comparison
Compared to similar compounds, 7-Hydroxy-3-(quinolin-2-yl)-4H-chromen-4-one exhibits unique properties due to the presence of both chromen-4-one and quinoline moieties. This dual functionality enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
70121-94-7 |
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Molecular Formula |
C18H11NO3 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
7-hydroxy-3-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C18H11NO3/c20-12-6-7-13-17(9-12)22-10-14(18(13)21)16-8-5-11-3-1-2-4-15(11)19-16/h1-10,20H |
InChI Key |
ZHLCBXGOOIALKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=COC4=C(C3=O)C=CC(=C4)O |
Origin of Product |
United States |
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